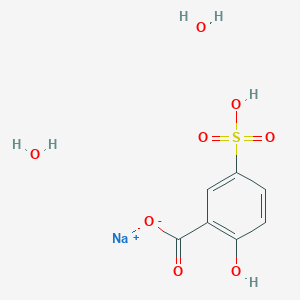
Sodium 5-sulphosalicylate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-sulphosalicylate dihydrate, also known as 5-Sulfosalicylic acid dihydrate, is a polyfunctional metal chelating ligand . It is used for reducing and fixation of proteins in agarose and polyacrylamide gels . The compound has a molar mass of 254.22 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of 5-sulphosalicylic acid as an organocatalyst under solvent-free conditions . The crystal and molecular structure of this compound has been determined through X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound, denoted as Na[(H2Ssal)(H2O)2], has been determined through X-ray diffraction analysis . The 5-sulfosalicylate anion has lost the proton at the SO3H group but retains the usual intermolecular hydrogen bond between phenolic and carboxylic oxygen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.18 . It is a solid substance and is soluble in water .Applications De Recherche Scientifique
Inhibiteur de Corrosion dans les Batteries Mg-air
Le 5-sulphosalicylate de sodium dihydraté (5-S-Sal) est utilisé comme inhibiteur de corrosion dans l'électrolyte NaCl pour améliorer les performances des batteries Mg-air . L'ajout de l'inhibiteur 5-S-Sal à l'électrolyte NaCl aqueux a montré qu'il améliorait les performances de décharge de la batterie Mg-air et diminuait les réactions secondaires de l'anode Mg . Les tests de corrosion au potentiel en circuit ouvert ont montré une diminution de quatre fois du dégagement d'hydrogène lorsque l'inhibiteur 5-S-Sal a été ajouté .
Organocatalyseur pour Synthèse Monopot
L'acide 5-sulphosalicylique, un composé apparenté, a été utilisé comme organocatalyseur pour la synthèse monopot de 2H-indazolo[2,1-b]phtalazine-triones . Ce processus est réalisé sans solvant, ce qui en fait un protocole écologique et atomique-économique .
Analyse des Protéines
L'acide 5-sulphosalicylique dihydraté joue un rôle crucial dans l'analyse des protéines . Il est utilisé dans la détermination des protéines totales dans les liquides céphalo-rachidiens , contribuant à la recherche scientifique et au contrôle de la qualité dans différents domaines .
Détection des Métaux
Ce composé est également utilisé dans la détection des métaux . Ses propriétés en font un réactif précieux dans ces applications
Safety and Hazards
Mécanisme D'action
Target of Action
Sodium 5-Sulphosalicylate Dihydrate, also known as Sodium Sulfosalicylate Dihydrate, is a polyfunctional metal chelating ligand . It forms metal coordination complexes , which suggests that its primary targets are likely to be metal ions in biological systems. These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound interacts with its targets (metal ions) by forming coordination complexes . This interaction can alter the properties of the metal ions, potentially influencing their ability to participate in biological reactions. The exact changes resulting from this interaction would depend on the specific metal ion involved and the biological context.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological context. By forming complexes with metal ions, the compound could potentially influence a wide range of cellular processes. For instance, it has been used as a spray reagent for the detection of amino acids on thin-layer chromatography plates , suggesting that it can interact with these molecules and potentially influence their behavior.
Analyse Biochimique
Biochemical Properties
Sodium 5-sulphosalicylate dihydrate acts as an organocatalyst in certain biochemical reactions
Cellular Effects
It has been suggested that this compound may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form metal coordination complexes , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules. The specifics of these interactions, including any potential enzyme inhibition or activation and changes in gene expression, are not yet clear .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used as a corrosion inhibitor to improve the discharge performance of Mg-air batteries . Over time, the presence of this compound in the electrolyte resulted in a significant decrease in hydrogen evolution, indicating its potential stability and long-term effects on cellular function .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 5-sulphosalicylate dihydrate can be achieved through the reaction of salicylic acid with sodium bisulfite in the presence of sodium hydroxide.", "Starting Materials": [ "Salicylic acid", "Sodium bisulfite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve salicylic acid in water and add sodium hydroxide to the solution.", "Add sodium bisulfite to the solution and stir for several hours at room temperature.", "Filter the mixture to obtain the solid product.", "Wash the solid product with water and dry it to obtain Sodium 5-sulphosalicylate dihydrate." ] } | |
| 1300-61-4 | |
Formule moléculaire |
C7H8NaO7S |
Poids moléculaire |
259.19 g/mol |
Nom IUPAC |
sodium;2-sulfooxybenzoate;dihydrate |
InChI |
InChI=1S/C7H6O6S.Na.H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);;1H2 |
Clé InChI |
RNROYAIJIRNDMP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.O.O.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.[Na] |
Origine du produit |
United States |
Q1: What is the molecular structure of Sodium Sulfosalicylate Dihydrate?
A1: The scientific paper titled "Crystal Structure of Sodium Sulfosalicylate Dihydrate NaC7H5O6S⋅2H2O" [] investigates the crystal structure of this compound using X-ray diffraction. While the abstract doesn't provide specific details about the molecular structure, it confirms that the compound exists as a dihydrate, meaning two water molecules are present in the crystal structure for each molecule of Sodium Sulfosalicylate. The formula NaC7H5O6S⋅2H2O provides further insight:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



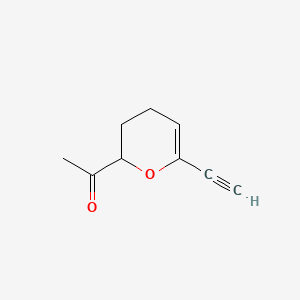
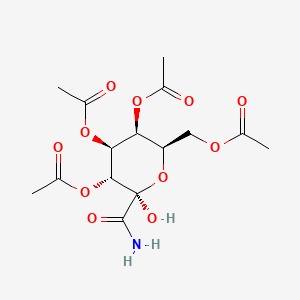
![3-(2-([7-([3-(3-Hydroxy-3-oxopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-1,3-benzothiazol-3-ium-3-YL)propanoate](/img/structure/B576258.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)


![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
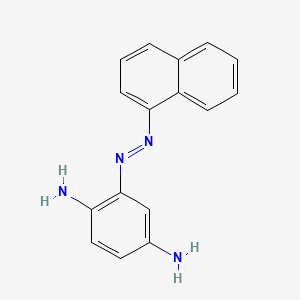
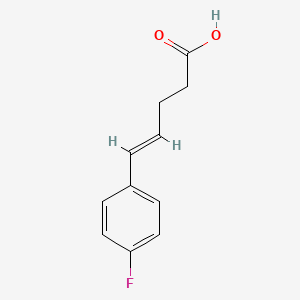
![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)
